Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Catalog No.
S1899527
CAS No.
87508-17-6
M.F
C19H20O5S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyrano...

CAS Number

87508-17-6

Product Name

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Molecular Formula

C19H20O5S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

BDNIQCYVYFGHSI-UPGMHYFXSA-N

SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a complex organic compound with the molecular formula C19H20O5SC_{19}H_{20}O_{5}S and a molecular weight of approximately 360.42 g/mol. This compound is characterized by its unique structure, which includes a thio group and a benzylidene acetal protecting the glucopyranoside ring. It is primarily used as a building block in carbohydrate chemistry, facilitating the synthesis of more complex carbohydrate structures and glycoconjugates .

Organic Synthesis

PhBTG serves as a valuable building block for the synthesis of more complex carbohydrates. Scientists utilize it as a glycosyl donor in glycosylation reactions, a fundamental technique for creating glycosidic bonds between sugar molecules. These bonds are essential components of many biological molecules, including carbohydrates, glycolipids, and glycoproteins. (Source: )

Due to its specific structure, PhBTG can participate in glycosylation reactions with high selectivity, allowing researchers to control the linkage formed between sugar units. This characteristic makes PhBTG a useful tool for studying carbohydrate-protein interactions and for the synthesis of complex carbohydrates with desired biological properties.(Source: )

Glycoscience Research

PhBTG also finds applications in glycoscience research, the field focused on the study of carbohydrates and their roles in biological systems. Scientists can employ PhBTG as a probe molecule to investigate carbohydrate-processing enzymes and their mechanisms of action. By studying how enzymes interact with PhBTG, researchers can gain insights into how these enzymes recognize and cleave glycosidic bonds in complex carbohydrates. (Source: )

Furthermore, PhBTG can serve as a substrate for studying carbohydrate transporters, which are proteins responsible for shuttling sugars across cell membranes. By analyzing the transport of PhBTG into cells, researchers can learn about the mechanisms by which carbohydrates are taken up and utilized by different cell types. (Source: )

  • Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
  • Reduction: The benzylidene acetal can be reduced to yield the corresponding diol, typically using reducing agents like sodium borohydride.
  • Substitution: The phenyl group can undergo substitution reactions where it is replaced by other functional groups, depending on the reagents and conditions applied .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside exhibits various biological activities. It serves as a protected sugar in glycosylation studies, which are crucial for understanding carbohydrate interactions in biological systems. Its role in synthesizing glycoproteins suggests potential applications in medicinal chemistry, particularly in developing carbohydrate-based therapeutics .

The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside typically involves the reaction of a glucopyranoside derivative with benzaldehyde in the presence of an acid catalyst, such as fluoroboric acid. This method allows for the formation of the benzylidene acetal while maintaining the integrity of the glucopyranoside structure .

This compound has several applications across different fields:

  • Chemistry: It is utilized as a building block for synthesizing complex carbohydrates and glycoconjugates.
  • Biology: It plays a significant role in studying glycosylation processes and synthesizing glycoproteins.
  • Medicine: The compound is explored for its potential in developing carbohydrate-based drugs and therapeutic agents.
  • Industry: It is employed in producing specialty chemicals that require specific carbohydrate structures .

Interaction studies involving Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside focus on its behavior in biological systems, particularly how it interacts with enzymes and other biomolecules during glycosylation processes. These studies are essential for understanding its potential therapeutic effects and mechanisms of action within biological contexts .

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can be compared with several similar compounds:

Compound NameKey Differences
Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-mannopyranosideDifferent sugar ring configuration (alpha vs. beta)
Methyl 4,6-O-Benzylidene-alpha-D-glucopyranosideLacks thio group; has a methyl group instead of phenyl
Benzyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranosideSimilar structure but may differ in substituents or purity

The uniqueness of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside lies in its specific combination of protecting groups and structural features, making it particularly useful in synthesizing complex carbohydrates and glycoconjugates .

XLogP3

2.2

Wikipedia

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Dates

Modify: 2023-08-16

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